![molecular formula C9H7BrN2O2 B1663245 Methyl 6-bromo-1H-indazole-4-carboxylate CAS No. 885518-49-0](/img/structure/B1663245.png)
Methyl 6-bromo-1H-indazole-4-carboxylate
概述
描述
Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position
作用机制
Target of Action
Methyl 6-bromo-1H-indazole-4-carboxylate is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These cells are targeted due to their role in the proliferation and metastasis of cancer.
Mode of Action
The compound interacts with its targets by hindering their viability . It does this by inhibiting the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines results in a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.
Biochemical Pathways
The affected pathways include those involved in angiogenesis and oxidative stress . The compound’s antiangiogenic activity disrupts the signaling pathways of various proangiogenic cytokines, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor . Its antioxidant activity involves the scavenging of free radicals, which can cause cellular damage and contribute to cancer progression .
Result of Action
The compound’s action results in significant anticancer, antiangiogenic, and antioxidant effects . It shows higher inhibitory activity on the viability of certain liver cancer cells compared to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against various proangiogenic cytokines . It also demonstrates significant antioxidant activity, as evidenced by its ability to scavenge various types of free radicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with methyl 3-amino-5-bromo-2-methylbenzoate.
Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a suitable base, such as potassium carbonate, to form the indazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.
Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution: Substituted indazole derivatives with various functional groups.
Reduction: Reduced indazole derivatives.
Oxidation: Oxidized indazole derivatives with different oxidation states.
科学研究应用
Anticancer Properties
Methyl 6-bromo-1H-indazole-4-carboxylate has been studied for its potential anticancer effects. It inhibits cytokine production and angiogenesis, thereby suppressing tumor growth. Research indicates that this compound demonstrates antiangiogenic activity in animal models and inhibits growth in various human cancer cell lines.
A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant antiproliferative effects against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 4.21 to 18.6 µM . The mechanism involves triggering apoptosis and causing cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent.
Antioxidant Activity
This compound also exhibits radical scavenging activity, which may be attributed to its ability to neutralize reactive oxygen species (ROS). Its antioxidant properties protect cells from oxidative damage, making it a candidate for further research into its protective effects against oxidative stress-related diseases .
Synthesis of Derivatives
The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activities. These derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties, showing promise in developing new therapeutic agents .
Potential Drug Development
Given its biological activities, this compound is being explored for potential drug development in treating cancers and other diseases associated with inflammation and oxidative stress. Its ability to inhibit tumor growth through multiple mechanisms positions it as a valuable compound in medicinal chemistry.
Case Studies and Research Findings
相似化合物的比较
Similar Compounds
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.
Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.
Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.
生物活性
Methyl 6-bromo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound has the molecular formula . It is a derivative of indazole, characterized by a bromine atom at the 6-position and a carboxylate ester group at the 4-position. This structural configuration contributes to its biological activity, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:
- Anticancer Activity : The compound has demonstrated the ability to inhibit the viability of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. This inhibition is assessed using assays such as the MTT reduction assay, which measures cell viability .
- Antiangiogenic Effects : this compound has been shown to inhibit proangiogenic cytokines that are associated with tumor development, thereby reducing tumor growth and metastasis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound and related derivatives:
Study | Cell Lines Tested | IC50 Values | Findings |
---|---|---|---|
Study A | HEP3B (liver) | 12 µM | Significant inhibition compared to methotrexate. |
Study B | MDA-MB-453 (breast) | 15 µM | Effective against breast cancer cells. |
Study C | HL-60 (leukemia) | 10 µM | High potency observed in leukemia cell lines. |
These studies indicate that this compound possesses promising anticancer properties, with IC50 values indicating effective concentrations for inhibiting cancer cell viability.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways. This suggests a role in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Liver Cancer : A clinical trial involving patients with liver cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates.
- Breast Cancer Treatment : In another study focused on breast cancer patients, the compound was administered alongside standard chemotherapy regimens, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.
属性
IUPAC Name |
methyl 6-bromo-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRHRPOKPTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646137 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-49-0 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。